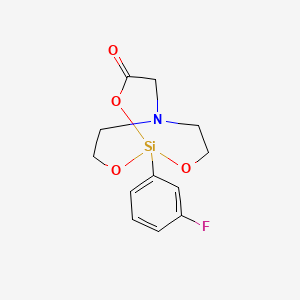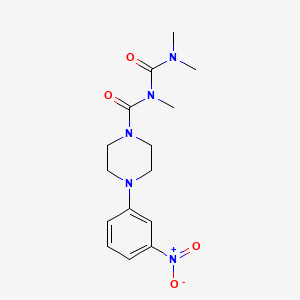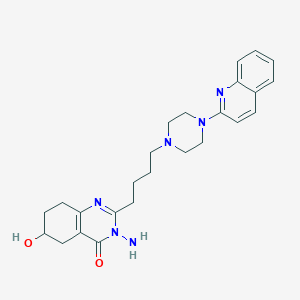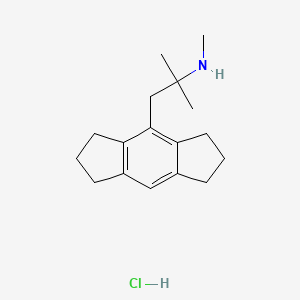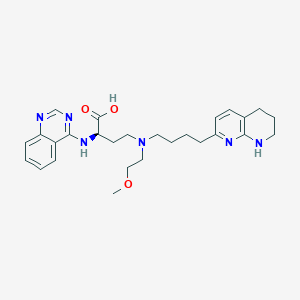
LV6IR0Rpu5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-((2-Methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((2-Methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid typically involves multiple steps, including the formation of the quinazoline core, the introduction of the naphthyridine moiety, and the final coupling with the butanoic acid derivative. Common reagents used in these reactions include various amines, aldehydes, and acids, along with catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing waste and cost. Techniques such as crystallization, distillation, and chromatography would be employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield methoxyacetic acid, while reduction of the quinazoline ring could produce dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.
Biology
In biology, this compound may be investigated for its potential as a therapeutic agent. Quinazoline derivatives are known for their activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound could be explored for its potential use in treating diseases such as cancer, due to its ability to inhibit specific molecular pathways involved in cell proliferation.
Industry
In industry, this compound might be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-4-((2-Methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid likely involves the inhibition of specific enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, leading to the modulation of signaling pathways involved in cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
Uniqueness
What sets ®-4-((2-Methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid apart is its unique combination of structural features, including the naphthyridine and quinazoline moieties, which may confer distinct biological activities and therapeutic potential.
Propiedades
Número CAS |
2376264-69-4 |
|---|---|
Fórmula molecular |
C27H36N6O3 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
(2R)-4-[2-methoxyethyl-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinazolin-4-ylamino)butanoic acid |
InChI |
InChI=1S/C27H36N6O3/c1-36-18-17-33(15-5-4-8-21-12-11-20-7-6-14-28-25(20)31-21)16-13-24(27(34)35)32-26-22-9-2-3-10-23(22)29-19-30-26/h2-3,9-12,19,24H,4-8,13-18H2,1H3,(H,28,31)(H,34,35)(H,29,30,32)/t24-/m1/s1 |
Clave InChI |
CWOFQJBATWQSHL-XMMPIXPASA-N |
SMILES isomérico |
COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CC[C@H](C(=O)O)NC3=NC=NC4=CC=CC=C43 |
SMILES canónico |
COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CCC(C(=O)O)NC3=NC=NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



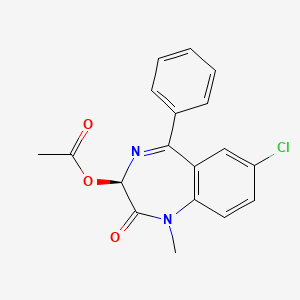
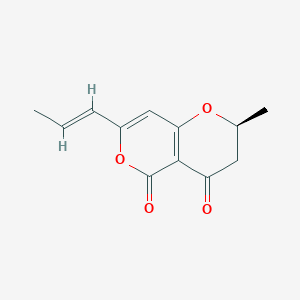
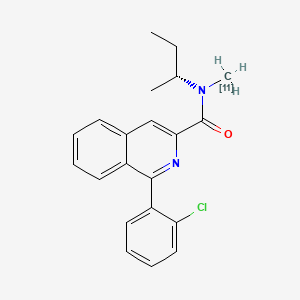

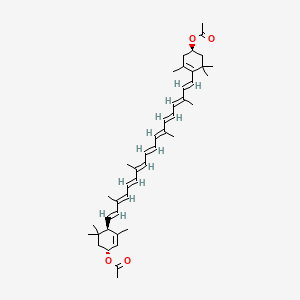
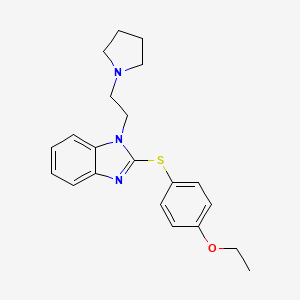
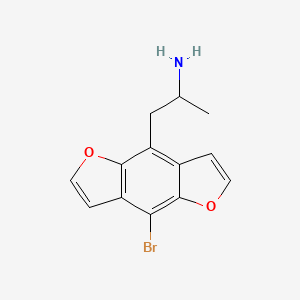
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)
